2-Ethoxypyrimidin-4-ol

Catalog No.
S1898223
CAS No.
25957-58-8
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxypyrimidin-4-ol

CAS Number

25957-58-8

Product Name

2-Ethoxypyrimidin-4-ol

IUPAC Name

2-ethoxy-1H-pyrimidin-6-one

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

CAMDHKGJRSRSJR-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=O)N1

Canonical SMILES

CCOC1=NC=CC(=O)N1
2-Ethoxypyrimidin-4-ol, also known as ethoxypyrimidine-4-ol, is a heterocyclic compound that has gained attention as a potential drug candidate due to its diverse biological activities. It is a building block for various pharmaceuticals and agrochemicals, and has been studied extensively for its chemical and biological properties. This paper aims to provide a comprehensive review of 2-ethoxypyrimidin-4-ol by discussing its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-Ethoxypyrimidin-4-ol is a heterocyclic compound that belongs to the group of pyrimidine derivatives. It is composed of a pyrimidine ring and a hydroxyl group attached to the fourth carbon atom of the ring, along with a single ethoxy group attached to the second carbon atom. This compound has been synthesized by several methods, including condensation reactions of prefabricated intermediates, and reductive amination reactions.
2-Ethoxypyrimidin-4-ol is a white powder that is slightly soluble in water and soluble in organic solvents such as ethanol and acetone. It is a crystalline solid with a melting point of 208-210°C. This compound shows acidic properties due to its hydroxyl group, and forms salts with bases.
2-Ethoxypyrimidin-4-ol can be synthesized by several methods, including the alkylation of uracil with ethyl iodide followed by hydrolysis, and the reduction of 2-cyano-3-methyl-4(3H)-quinazolinone with sodium borohydride. The synthesized compound can be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Several analytical methods have been used to quantify 2-2-Ethoxypyrimidin-4-oldin-4-ol in different matrices, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods have been developed to determine the purity, stability, and bioavailability of the compound in various applications.
2-Ethoxypyrimidin-4-ol has shown various biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been studied extensively for its potential to inhibit the activity of enzymes, such as xanthine oxidase and human monoamine oxidase (MAO), which play a role in the development of various diseases.
Studies have reported that 2-2-Ethoxypyrimidin-4-oldin-4-ol has low toxicity, and no adverse effects have been reported in scientific experiments. It has also shown high stability and low reactivity in different environmental conditions.
2-Ethoxypyrimidin-4-ol has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential as a drug candidate and as a reagent for the detection of metal ions.
Research on 2-2-Ethoxypyrimidin-4-oldin-4-ol is ongoing, with several studies focusing on its synthesis, characterization, and biological activities. Novel methods for its synthesis and applications are being developed to enhance its efficacy and safety.
The diverse biological activities of 2-2-Ethoxypyrimidin-4-oldin-4-ol make it a potential candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegeneration. It also has potential applications in the development of agrochemicals and as a reagent for the detection of metal ions.
One of the limitations of 2-2-Ethoxypyrimidin-4-oldin-4-ol is its low solubility in water, which may affect its bioavailability and efficacy. Future studies may focus on developing novel methods to enhance its solubility and bioavailability. Additionally, research may explore the potential of this compound in the development of novel therapeutics for the treatment of various diseases.
- Development of novel synthetic methods for 2-2-Ethoxypyrimidin-4-oldin-4-ol and its derivatives
- Exploration of the potential of 2-2-Ethoxypyrimidin-4-oldin-4-ol in the development of novel anti-cancer agents
- Investigation of the interaction of 2-2-Ethoxypyrimidin-4-oldin-4-ol with metal ions and its potential as a reagent for their detection
- Development of formulations to enhance the solubility and bioavailability of 2-2-Ethoxypyrimidin-4-oldin-4-ol
- Study of the pharmacokinetics and pharmacodynamics of 2-2-Ethoxypyrimidin-4-oldin-4-ol in various animal models
- Exploration of the potential of 2-2-Ethoxypyrimidin-4-oldin-4-ol as a neuroprotective agent
- Investigation of the potential of 2-2-Ethoxypyrimidin-4-oldin-4-ol in the prevention and treatment of inflammation and oxidative stress-related diseases.

XLogP3

0.4

Wikipedia

2-Ethoxypyrimidin-4-ol

Dates

Modify: 2023-08-16

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